Cas no 81907-82-6 (1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- is a synthetic organic compound featuring a naphthalene core substituted with a hydroxy group and a propoxy side chain containing an isopropylamino moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. The compound’s bifunctional hydroxy groups enhance solubility in polar solvents, while the isopropylamino group contributes to its potential as an intermediate in the synthesis of β-adrenergic receptor ligands. Its well-defined molecular architecture allows for precise modifications, facilitating applications in medicinal chemistry and drug development. The compound’s stability under standard conditions ensures reliable handling and storage for laboratory use.
1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- structure
81907-82-6 structure
Product Name:1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
CAS No:81907-82-6
MF:C16H21NO3
MW:275.342844724655
CID:708216
PubChem ID:10446087
Update Time:2025-08-05

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • 5-[2-Hydroxy-3-(isopropylamino)propoxy]-1-naphthol
    • 5-HYDROXY PROPRANOLOL
    • 1-Naphthalenol, 5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (±)- (ZCI)
    • 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol (ACI)
    • 5-Hydroxypropranolol
    • 5′-Hydroxypropranolol
    • AKOS040755140
    • NS00116543
    • 5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol
    • 5a(2)-Hydroxypropranolol
    • SCHEMBL11669394
    • 4-HYDROXY PROPRANOLOL
    • 1-Naphthalenol, 5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • 111691-89-5
    • 5-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol
    • CHEMBL106159
    • 81907-82-6
    • 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol
    • 5'-Hydroxypropanolol
    • PD044277
    • DTXSID001314638
    • Inchi: 1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3
    • InChI Key: WMYPGILKDMWISO-UHFFFAOYSA-N
    • SMILES: OC1C2C(=C(C=CC=2)OCC(CNC(C)C)O)C=CC=1

Computed Properties

  • Exact Mass: 275.15214353g/mol
  • Monoisotopic Mass: 275.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • Density: 1.169
  • Boiling Point: 487.526°C at 760 mmHg
  • Flash Point: 248.647°C
  • Refractive Index: 1.602
  • PSA: 61.72000
  • LogP: 2.67400

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1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Peroxygenase Solvents: Water ;  3 min, pH 7.0, 23 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
Reference
Preparation of human drug metabolites using fungal peroxygenases
Poraj-Kobielska, Marzena; et al, Biochemical Pharmacology, 2011, 82(7), 789-796

Production Method 2

Reaction Conditions
1.1 Catalysts: Pyridinium chloride
Reference
Ring-hydroxylated propranolol: synthesis and β-receptor antagonist and vasodilating activities of the seven isomers
Oatis, J. E. Jr.; et al, Journal of Medicinal Chemistry, 1981, 24(3), 309-14

Production Method 3

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Peroxygenase Solvents: Water ;  3 min, rt
Reference
Regioselective preparation of 5-hydroxypropranolol with a fungal peroxygenase
Kinne, Matthias; et al, Practical Methods for Biocatalysis and Biotransformations 2, 2012, 158, 158-159

Production Method 4

Reaction Conditions
1.1 Catalysts: Isopropylamine
2.1 Catalysts: Pyridinium chloride
Reference
Ring-hydroxylated propranolol: synthesis and β-receptor antagonist and vasodilating activities of the seven isomers
Oatis, J. E. Jr.; et al, Journal of Medicinal Chemistry, 1981, 24(3), 309-14

Production Method 5

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Peroxygenase Solvents: Water ;  3 min, pH 7.0, 23 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
Reference
Preparation of human drug metabolites using fungal peroxygenases
Poraj-Kobielska, Marzena; et al, Biochemical Pharmacology, 2011, 82(7), 789-796

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Raw materials

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Preparation Products

Additional information on 1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-

1-Naphthalenol, 5-[2-Hydroxy-3-[(1-Methylethyl)amino]propoxy]- (CAS No. 81907-82-6): An Overview of Its Properties and Applications

1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- (CAS No. 81907-82-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-(2-Hydroxy-3-(isopropylamino)propoxy)naphthalen-1-ol, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of this compound.

The molecular formula of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- is C17H23NO3, with a molecular weight of approximately 297.37 g/mol. The compound consists of a naphthalene ring system substituted with a hydroxyl group at the 1-position and a complex side chain at the 5-position. The side chain includes a hydroxyl group, an isopropylamino group, and an ether linkage, which collectively contribute to its unique chemical and biological properties.

One of the key aspects of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- is its synthesis. Various methods have been reported in the literature for the preparation of this compound. One common approach involves the reaction of 5-bromonaphthalen-1-ol with 3-(isopropylamino)-2-hydroxypropyl tosylate in the presence of a base such as potassium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. The synthesis process can be optimized by varying reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

In terms of its physical properties, 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- is a white to off-white crystalline solid with a melting point ranging from 90°C to 95°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various applications in both research and industrial settings.

The biological activity of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- has been extensively studied due to its potential therapeutic applications. Recent research has shown that this compound possesses significant antioxidant properties, which can help protect cells from oxidative stress and damage caused by free radicals. Additionally, it has demonstrated anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.

Furthermore, studies have explored the neuroprotective effects of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-. In vitro experiments using neuronal cell cultures have shown that this compound can reduce oxidative stress and prevent neuronal cell death induced by various neurotoxic agents. These findings suggest that it may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- have also been investigated to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and can be effectively absorbed into the bloodstream after oral administration. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of various metabolites that are subsequently excreted through urine and feces.

In addition to its therapeutic potential, 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- has found applications in other areas such as materials science and analytical chemistry. For instance, it has been used as a fluorescent probe for detecting specific biomolecules due to its strong fluorescence properties under certain conditions. This application highlights its versatility and potential for use in advanced diagnostic tools.

The safety profile of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- is an important consideration for its use in pharmaceuticals and other applications. Toxicological studies have shown that it has low toxicity when administered at therapeutic doses. However, like any chemical compound, it should be handled with appropriate precautions to avoid exposure to high concentrations or prolonged contact with skin or eyes.

In conclusion, 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- (CAS No. 81907-82-6) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with valuable biological activities such as antioxidant and anti-inflammatory properties, making it a subject of ongoing investigation for potential therapeutic uses. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the development of new treatments for various diseases.

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